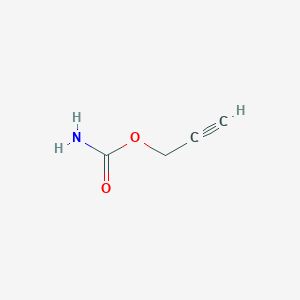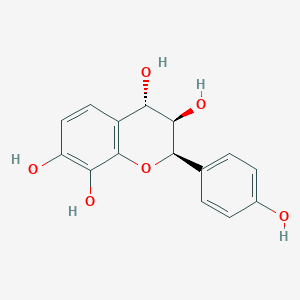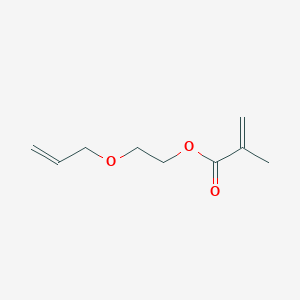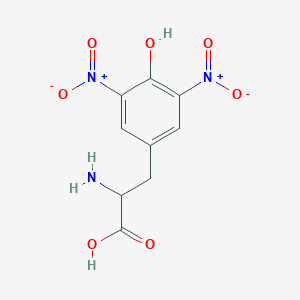
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the pyrazole family and has a molecular formula of C13H10F3N3O. Pyrazole derivatives have been widely used in medicinal chemistry, agrochemicals, and materials science due to their diverse pharmacological and biological activities.
Mécanisme D'action
The mechanism of action of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily manipulated by modifying its chemical structure. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in materials science, such as its use as a catalyst or as a component in electronic devices. Finally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- can be achieved through several methods. One of the most common methods is the reaction of 1-(p-trifluoromethylbenzoyl)-3,5-dimethylpyrazole with hydrazine hydrate. This reaction leads to the formation of the desired compound in good yields.
Applications De Recherche Scientifique
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
17605-88-8 |
|---|---|
Nom du produit |
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- |
Formule moléculaire |
C13H11F3N2O |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(3,5-dimethylpyrazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-8-7-9(2)18(17-8)12(19)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3 |
Clé InChI |
JMQNNAQAKURVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Autres numéros CAS |
17605-88-8 |
Synonymes |
3,5-Dimethyl-1-[4-(trifluoromethyl)benzoyl]-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



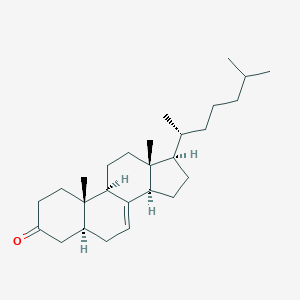
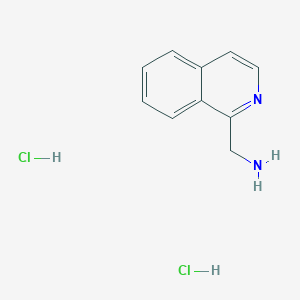
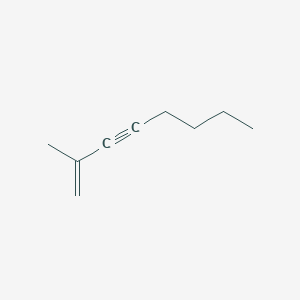

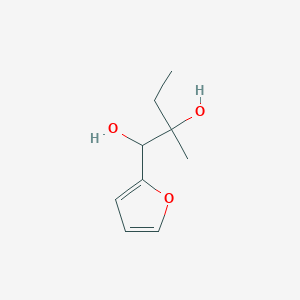
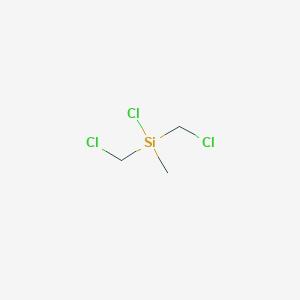
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)

